

# (S)-1-(4-nitrophenyl)ethanamine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-1-(4-nitrophenyl)ethanamine

Cat. No.: B1586662

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of (S)-1-(4-nitrophenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

## Introduction

**(S)-1-(4-nitrophenyl)ethanamine** is a chiral primary amine of significant interest in the fields of pharmaceutical research and synthetic organic chemistry. As a versatile chiral building block, its unique structural features—a stereogenic center adjacent to a phenyl ring, a primary amine for diverse functionalization, and an electron-withdrawing nitro group—make it a valuable intermediate in the synthesis of complex molecular targets. This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic profile, reactivity, synthesis, and applications, offering a critical resource for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for its effective utilization in the laboratory and in the rational design of novel chemical entities.

## Chemical Identity and Structure

**(S)-1-(4-nitrophenyl)ethanamine** is comprised of an ethylamine backbone with a phenyl substituent at the C1 position, which also serves as the chiral center. A nitro group is attached at the para (C4) position of the phenyl ring. The amine is often supplied and used as its hydrochloride salt to improve stability and handling.

Caption: Chemical structure of (S)-1-(4-nitrophenyl)ethanamine.

## Section 1: Physicochemical Properties

The physical properties of **(S)-1-(4-nitrophenyl)ethanamine** and its hydrochloride salt are crucial for determining appropriate storage, handling, and reaction conditions. The hydrochloride salt is a crystalline solid, which is more common in laboratory use than the low-melting free base.<sup>[1][2]</sup> Its solubility in water and polar solvents is a key advantage for workup and purification procedures.<sup>[3]</sup>

Property	(S)-1-(4-nitrophenyl)ethanamine (Free Base)	(S)-1-(4-nitrophenyl)ethanamine HCl	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>11</sub> CIN <sub>2</sub> O <sub>2</sub>	[1][4]
Molecular Weight	166.18 g/mol	202.64 g/mol	[1][4]
CAS Number	4187-53-5	132873-57-5 / 57233-86-0	[2][5]
Appearance	-	White to light yellow crystalline powder	[3]
Melting Point	27 °C	248-250 °C (dec.)	[1][2]
Boiling Point	119-120 °C @ 0.5 mmHg	Not applicable	[1][2]
Solubility	-	Soluble in water and polar solvents	[3]
Optical Rotation [α]	+17.7° (neat)	-6.5° (c=1, 0.05N NaOH)	[1][2][5]
pKa	Not readily available	Not readily available	[1]

**Field Insights:** The significant difference in melting points between the free base and its hydrochloride salt underscores the latter's superior physical stability and ease of handling. The hygroscopic and light-sensitive nature of the hydrochloride salt necessitates storage in a cool, dry, dark place under an inert atmosphere to maintain its purity and prevent degradation.<sup>[3]</sup>

## Section 2: Spectroscopic Characterization

Authenticating the structure and purity of **(S)-1-(4-nitrophenyl)ethanamine** requires a combination of spectroscopic techniques. Below are the expected spectral characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum provides distinct signals for the methyl, methine, and aromatic protons. The aromatic protons typically appear as two distinct doublets due to the para-substitution pattern.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH <sub>3</sub>	~1.6	Doublet (d)	~6-7
-CH-NH <sub>2</sub>	~4.6	Quartet (q)	~6-7
Aromatic CH (ortho to NO <sub>2</sub> )	~8.3	Doublet (d)	~8-9
Aromatic CH (ortho to CH)	~7.9	Doublet (d)	~8-9
-NH <sub>3</sub> <sup>+</sup>	~9.0	Broad singlet	N/A
(Data based on the hydrochloride salt in DMSO-d <sub>6</sub> )[4]			

<sup>13</sup>C NMR: The carbon spectrum is characterized by signals for the aliphatic carbons and four signals for the aromatic carbons due to symmetry.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub>	~21-23
-CH-NH <sub>2</sub>	~50-52
Aromatic CH (ortho to CH)	~128-130
Aromatic CH (ortho to NO <sub>2</sub> )	~124-125
Aromatic Quaternary C-CH	~150-152
Aromatic Quaternary C-NO <sub>2</sub>	~147-148
(Predicted values based on analogous structures)[6][7]	

## Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups.

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic Nitro (NO <sub>2</sub> )	Asymmetric Stretch	1500-1570	Strong
Aromatic Nitro (NO <sub>2</sub> )	Symmetric Stretch	1300-1380	Strong
Primary Amine (NH <sub>2</sub> )	N-H Stretch	3300-3500 (two bands)	Medium
Primary Amine (NH <sub>2</sub> )	N-H Scissoring (bend)	1580-1650	Medium
Aromatic C-H	C-H Stretch	3000-3100	Medium
Aliphatic C-H	C-H Stretch	2850-2970	Medium
(Data based on standard functional group frequencies)[8]			

## Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry typically results in the fragmentation of the molecule. The molecular ion peak for the free base is expected at  $m/z = 166$ .

**Expected Fragmentation Pattern:** The most characteristic fragmentation pathway for primary amines is alpha-cleavage, where the bond between the alpha-carbon and a substituent is broken. For 1-(4-nitrophenyl)ethanamine, this involves the loss of the methyl group.

- Molecular Ion ( $M^+$ ):  $m/z = 166$
- Base Peak ( $[M-CH_3]^+$ ):  $m/z = 151$ . This results from the loss of a methyl radical ( $\cdot CH_3$ ), forming a stable resonance-stabilized iminium cation.<sup>[4][9]</sup>
- Other fragments may arise from the cleavage of the nitro group or fragmentation of the aromatic ring.

## Section 3: Chemical Reactivity and Stability

The reactivity of **(S)-1-(4-nitrophenyl)ethanamine** is governed by its two primary functional groups: the nucleophilic primary amine and the electron-withdrawing nitro group on the aromatic ring.

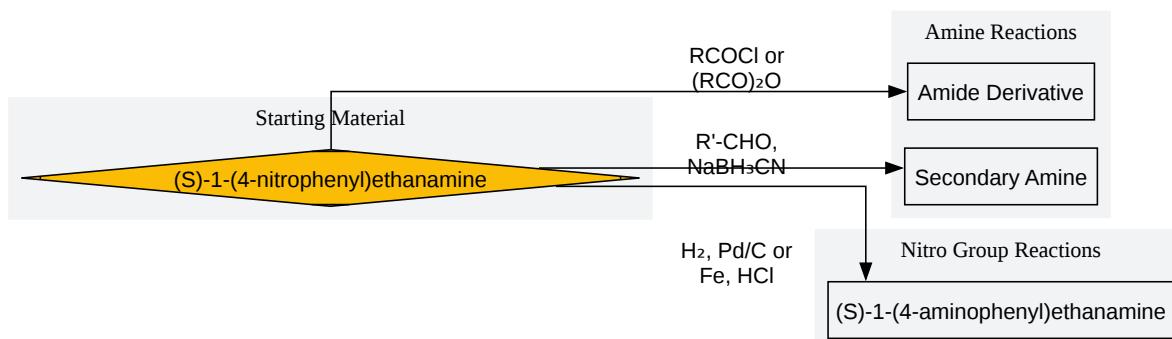
**Reactivity of the Amine Group:** The primary amine is a potent nucleophile and a base. It readily participates in a variety of classical amine reactions:

- Acylation/Amide Formation: Reacts with acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This is a common strategy for protecting the amine or for building more complex molecular scaffolds.
- Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue. Reductive amination is a more controlled method for forming secondary and tertiary amines.
- Salt Formation: Reacts with acids to form ammonium salts, such as the commonly used hydrochloride salt.

**Reactivity of the Nitro Group:** The nitro group is a strong deactivating group, making the aromatic ring electron-poor and less susceptible to electrophilic aromatic substitution. Its

primary reactivity involves reduction:

- Reduction to Aniline: The nitro group can be readily reduced to a primary aromatic amine (-NH<sub>2</sub>) using various reducing agents, such as H<sub>2</sub> with a metal catalyst (Pd, Pt), or metals in acid (e.g., Fe/HCl, SnCl<sub>2</sub>). This transformation is synthetically powerful, converting an electron-withdrawing group into a strongly electron-donating and nucleophilic group.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **(S)-1-(4-nitrophenyl)ethanamine**.

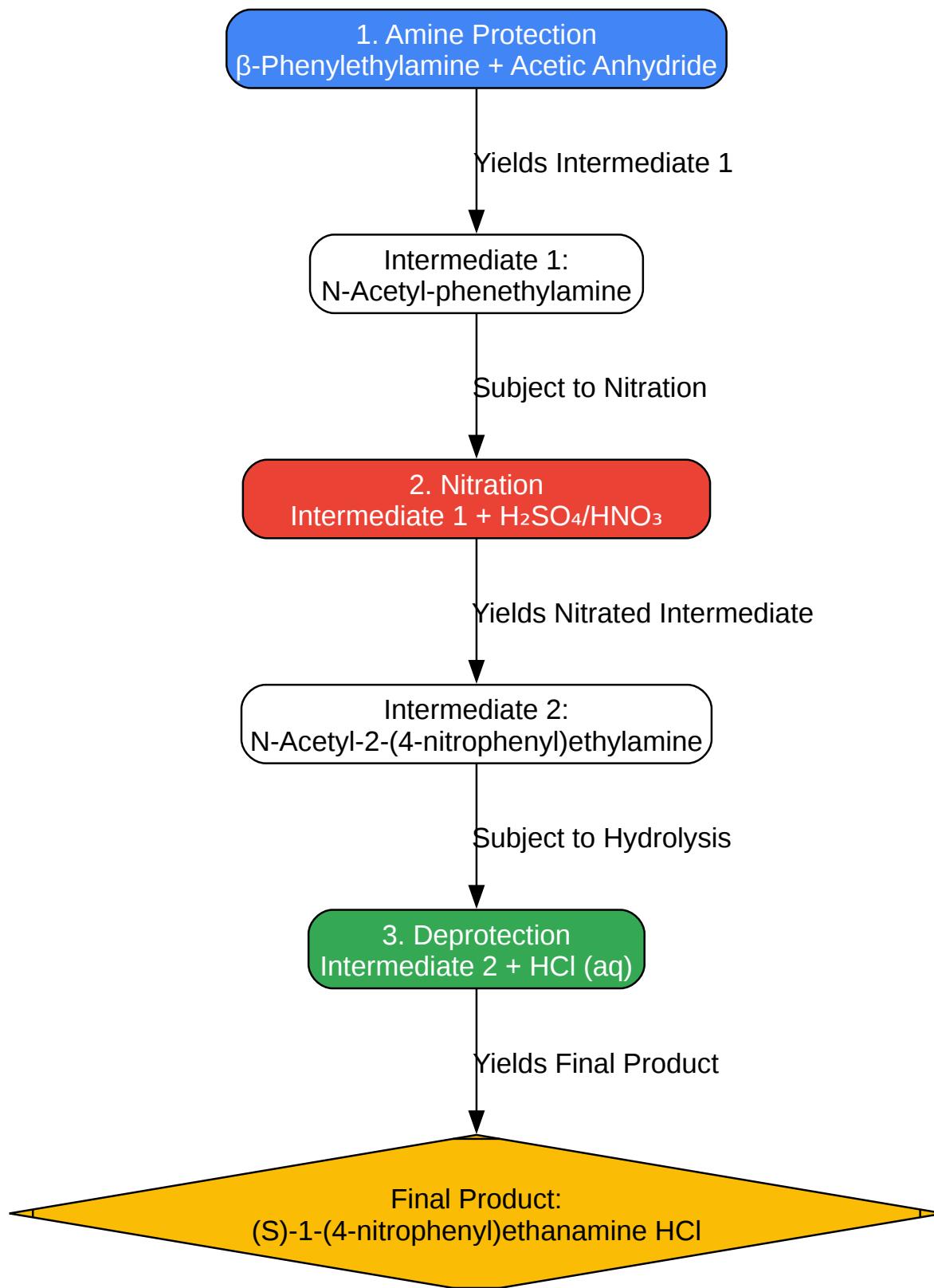
Stability: The compound is stable under normal storage conditions but is known to be hygroscopic and light-sensitive.<sup>[3]</sup> It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.<sup>[5]</sup>

## Section 4: Synthesis and Purification

Several synthetic routes to 1-(4-nitrophenyl)ethanamine have been reported. A common and effective laboratory-scale method involves the protection of a precursor, nitration, and subsequent deprotection.

## Example Synthesis Protocol: From N-Acetyl-phenethylamine

This three-step process is advantageous as it allows for controlled nitration at the para position due to the directing effect of the acetyl group.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 1-(4-nitrophenyl)ethanamine HCl.

Step-by-Step Methodology:[10][11]

- Amine Protection:  $\beta$ -phenylethylamine is reacted with an acylating agent (e.g., acetic anhydride) in a suitable solvent to form the N-acetyl protected intermediate.
- Nitration: The protected intermediate is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The acetyl group directs the nitration primarily to the para position. After the reaction is complete, the mixture is poured onto ice, and the precipitated solid (N-acetyl-2-(4-nitrophenyl)ethylamine) is filtered and washed.
- Deprotection (Acid Hydrolysis): The N-acetyl-2-(4-nitrophenyl)ethylamine intermediate is suspended in an aqueous solution of hydrochloric acid. The mixture is heated to reflux for several hours to hydrolyze the amide bond.
- Isolation: Upon cooling, the hydrochloride salt of the product crystallizes out of the solution. The solid is collected by filtration, washed, and dried to yield 1-(4-nitrophenyl)ethanamine hydrochloride.

Note: To obtain the enantiomerically pure (S)-form, a chiral starting material or a resolution step would be required.

## Section 5: The Role of Chirality

As with many pharmaceuticals, the biological activity of molecules derived from this building block can be highly dependent on stereochemistry. The (S)-enantiomer may exhibit desired therapeutic effects while the (R)-enantiomer could be inactive or even responsible for adverse effects. Therefore, the synthesis and analysis of enantiomerically pure compounds are critical.

**Enantiomeric Separation and Analysis:** High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the primary methods for separating and analyzing the enantiomers of 1-(4-nitrophenyl)ethanamine and its derivatives. Cyclofructan-based and cellulose-based CSPs have shown excellent efficacy in resolving chiral primary amines.

## Section 6: Applications in Research and Drug Development

**(S)-1-(4-nitrophenyl)ethanamine** is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.<sup>[3]</sup> Its structure is incorporated into more complex molecules to impart specific properties.

**Case Study: Precursor to Mirabegron** A prominent example of its application is in the synthesis of Mirabegron, a  $\beta_3$  adrenergic agonist used to treat overactive bladder. In several patented synthetic routes, a derivative, 4-nitrophenethylamine, is coupled with (R)-styrene oxide or (R)-mandelic acid.<sup>[12]</sup> The phenethylamine backbone forms the core of the final drug molecule. The nitro group serves as a masked amine; it is carried through several synthetic steps before being reduced to an aniline, which is then further functionalized to complete the synthesis of the drug.

This application highlights the strategic use of the 4-nitrophenyl moiety:

- **Structural Backbone:** Provides the core ethylamine linker.
- **Masked Functionality:** The nitro group is a stable, non-reactive placeholder for what will later become a reactive aniline group, preventing unwanted side reactions in earlier steps.
- **Chiral Pool Synthesis:** When used in its enantiomerically pure form, it allows for the stereospecific synthesis of the final API.

## Section 7: Safety and Handling

Proper safety protocols are mandatory when working with this compound.

- **Hazard Identification:** The compound is classified as poisonous and is an irritant to the eyes, respiratory system, and skin.<sup>[3][5]</sup>
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.<sup>[3]</sup> The hydrochloride salt is hygroscopic and light-sensitive.

## Conclusion

**(S)-1-(4-nitrophenyl)ethanamine** is a high-value chemical intermediate whose utility is defined by the interplay of its chirality, primary amine, and aromatic nitro group. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for its successful application in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides the foundational knowledge required by scientists to leverage the unique characteristics of this versatile building block for advanced chemical research and development.

## References

- (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications. (n.d.). IndiaMART.
- 1-(4-Nitrophenyl)ethanamine. (n.d.). PubChem.
- <sup>13</sup>C NMR Spectrum (1D, 700 MHz, D<sub>2</sub>O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database.
- A process for the preparation of mirabegron. (2015). Google Patents.
- A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (2018). Google Patents.
- (1R)-1-(4-nitrophenyl)ethanamine hydrochloride. (n.d.). ChemBK.
- Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2008). ResearchGate.
- A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. (2019). Google Patents.
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Scribd.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex. (2015). The Royal Society of Chemistry.
- 4-Nitrodiphenylamine. (n.d.). PubChem.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- <sup>13</sup>C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- <sup>1</sup>H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube.
- Ethyl-(4-nitrophenyl)amine. (n.d.). SpectraBase.

- 4-Nitrophenethylamine hydrochloride Drug Information. (n.d.). PharmaCompass.
- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Taylor & Francis Online.
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed.
- Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). ResearchGate.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. (2018). MDPI.
- Interpreting IR Scans Exp 11 Reduction of a Nitro Group. (2014). YouTube.
- Infrared Spectroscopy. (n.d.). Illinois State University.
- 4-Nitrophenethylamine. (n.d.). PubChem.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 132873-57-5|(S)-1-(4-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]
- 4. (R)-1-(4-NITRO-PHENYL)-ETHYLAMINE(22038-87-5) 13C NMR [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]
- 11. 4-Nitrophenethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [(S)-1-(4-nitrophenyl)ethanamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586662#s-1-4-nitrophenyl-ethanamine-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)